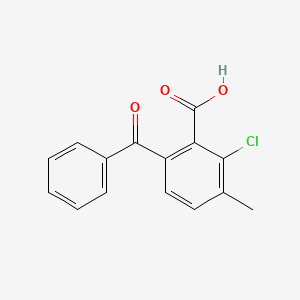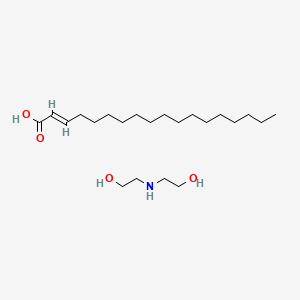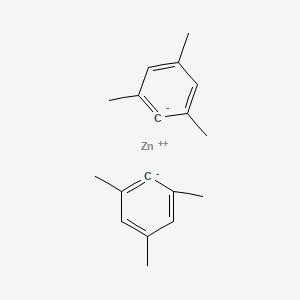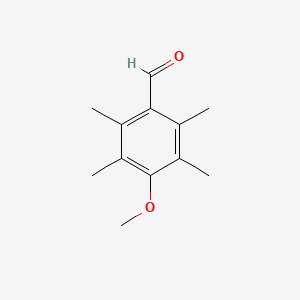
4-Methoxy-2,3,5,6-tetramethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,3,5,6-tetramethylbenzaldehyde is an aromatic aldehyde with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and four methyl groups (-CH3) attached to a benzene ring, along with an aldehyde functional group (-CHO). It is known for its unique reactivity and selectivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde typically involves the alkylation of a benzene derivative followed by formylation. One common method includes the chloromethylation or bromomethylation of 2,3,5,6-tetramethylbenzene using paraformaldehyde and hydrochloric acid (or hydrobromic acid) under solvent-free conditions at 40-45°C . This intermediate is then subjected to oxidation to form the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: 4-Methoxy-2,3,5,6-tetramethylbenzoic acid.
Reduction: 4-Methoxy-2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Methoxy-2,3,5,6-tetramethylbenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances, flavorings, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The methoxy and methyl groups influence the electron density of the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
- 4-Methoxy-2,3,6-trimethylbenzaldehyde
- 2,3,5,6-Tetramethylbenzaldehyde
- 2,4,6-Trimethoxybenzaldehyde
Comparison: 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct reactivity and selectivity compared to its analogs. For instance, 2,4,6-trimethoxybenzaldehyde has three methoxy groups, which significantly alter its electronic properties and reactivity compared to this compound .
Propiedades
Número CAS |
74479-67-7 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-methoxy-2,3,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-7-9(3)12(14-5)10(4)8(2)11(7)6-13/h6H,1-5H3 |
Clave InChI |
SYRYAJAKXUVWDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C=O)C)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


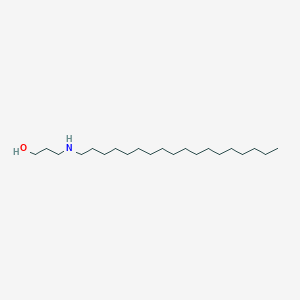

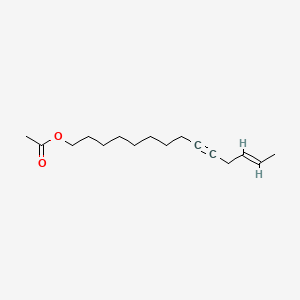

![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)
![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)

